molecular formula C₁₇H₁₂D₃N₃Na₂O₆ B1146671 Balsalazide-d3 CAS No. 1246834-21-8

Balsalazide-d3

Cat. No.: B1146671
CAS No.: 1246834-21-8
M. Wt: 404.3
Attention: For research use only. Not for human or veterinary use.
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Description

Balsalazide-d3 is a deuterated form of balsalazide, an anti-inflammatory drug used primarily in the treatment of inflammatory bowel disease, such as ulcerative colitis.

Biochemical Analysis

Biochemical Properties

Balsalazide-d3 is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid, or 5-ASA), an anti-inflammatory drug . It works by delivering mesalazine to the large intestine to act directly on ulcerative colitis .

Cellular Effects

This compound exerts its effects by modifying the mucosal prostaglandin profile, mucosal electrolyte transport, and possibly altering the microflora in the colon . It inhibits the release and synthesis of proinflammatory mediators in vitro (e.g., nitric oxide, leukotrienes, thromboxanes, and platelet-activating factor) .

Molecular Mechanism

The mechanism by which this compound exerts its therapeutic effects in ulcerative colitis is unclear . It is known that the compound inhibits the function of natural killer cells, mast cells, neutrophils, mucosal lymphocytes, and macrophages, and is a scavenger/inhibitor of reactive oxygen species .

Temporal Effects in Laboratory Settings

A novel, sensitive, stability-indicating gradient RP-LC method has been developed for quantitative analysis of this compound disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms .

Metabolic Pathways

This compound is metabolised by bacterial azo reductases in the colon to release its therapeutically active moiety mesalazine . The systemic absorption of this compound and its metabolites is not required for the therapeutic efficacy of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of balsalazide-d3 involves several steps:

Industrial Production Methods

In industrial settings, the production of balsalazide involves:

Chemical Reactions Analysis

Types of Reactions

Balsalazide-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chloramine-T and bromamine-T in hydrochloric acid medium.

    Hydrolysis: Acidic or alkaline conditions.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Balsalazide-d3 is unique in its targeted delivery of mesalazine to the colon, which minimizes systemic absorption and maximizes local therapeutic effects. This targeted delivery is advantageous over other similar compounds like sulfasalazine, which can cause systemic side effects .

Properties

IUPAC Name

3-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]-2,4,5-trideuterio-6-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26)/i5D,6D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOKCKJONYRRHP-DINNLGBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N=NC2=CC=C(C=C2)C(=O)NCCC(=O)O)[2H])C(=O)O)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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